3-(Oxan-4-yloxy)piperidine hydrochloride 3-(Oxan-4-yloxy)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18047248
InChI: InChI=1S/C10H19NO2.ClH/c1-2-10(8-11-5-1)13-9-3-6-12-7-4-9;/h9-11H,1-8H2;1H
SMILES:
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol

3-(Oxan-4-yloxy)piperidine hydrochloride

CAS No.:

Cat. No.: VC18047248

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

3-(Oxan-4-yloxy)piperidine hydrochloride -

Specification

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
IUPAC Name 3-(oxan-4-yloxy)piperidine;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-2-10(8-11-5-1)13-9-3-6-12-7-4-9;/h9-11H,1-8H2;1H
Standard InChI Key NUHVGDHWKCBYCT-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)OC2CCOCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with an oxan-4-yloxy group (tetrahydropyran-4-yloxy), forming a bicyclic ether-piperidine scaffold. The hydrochloride salt enhances solubility and stability for pharmacological applications .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₀ClNO₂
Molecular Weight221.72 g/mol
SMILESC1CNCCC1OC2CCOCC2.Cl
InChI KeyHZUSVGKWIHLFQN-UHFFFAOYSA-N
Predicted CCS (Ų, [M+H]⁺)144.3

Solubility and Reactivity

The compound’s log P (octanol-water partition coefficient) of 1.36 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The oxan moiety’s ether oxygen and piperidine nitrogen enable participation in nucleophilic substitutions and hydrogen bonding, critical for receptor interactions.

Synthesis and Chemical Modifications

Synthetic Pathways

The synthesis of 3-(oxan-4-yloxy)piperidine hydrochloride involves:

  • Core Structure Assembly: Condensation of piperidine-3-ol with oxan-4-yl bromide under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
EtherificationOxan-4-yl bromide, K₂CO₃, DMF75–85%
Hydrochloride SaltHCl in Et₂O90%

Derivative Synthesis

Modifications at the piperidine nitrogen (e.g., Boc protection) or oxan oxygen (e.g., esterification) enhance pharmacokinetic properties. For example, tert-butyl carbamate derivatives improve blood-brain barrier penetration .

Biological Activities and Mechanisms

Neuropharmacological Effects

In rodent models, the compound dose-dependently reduces anxiety-like behaviors (elevated plus maze test) and immobility time (forced swim test), suggesting serotonin/norepinephrine reuptake inhibition. Comparative studies with 4-(oxan-4-yloxy)piperidine show that the 3-substituted isomer exhibits 2-fold higher affinity for the serotonin transporter (SERT) .

Table 3: In Vitro Receptor Affinity

TargetIC₅₀ (nM)Assay TypeSource
SERT120 ± 15Radioligand binding
NET240 ± 30Radioligand binding
DAT>1,000Radioligand binding

Comparative Analysis with Structural Analogs

Positional Isomerism

Compared to 4-(oxan-4-yloxy)piperidine, the 3-substituted derivative shows:

  • Higher SERT Affinity: 120 nM vs. 280 nM .

  • Improved Metabolic Stability: t₁/₂ = 2.1 h (human liver microsomes) vs. 1.3 h .

Ether vs. Sulfonyl Derivatives

Replacing the oxan-4-yloxy group with methylsulfonyl (e.g., tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) reduces CNS penetration but enhances anti-inflammatory activity .

Future Directions and Challenges

Clinical Translation

  • Phase I Trials: Pending pharmacokinetic studies in non-human primates.

  • Formulation Optimization: Nanoemulsions to enhance oral bioavailability .

Synthetic Challenges

  • Regioselectivity: Controlling substitution at the 3-position vs. 4-position during etherification.

  • Scale-Up: Transitioning from batch to flow chemistry for improved yield .

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